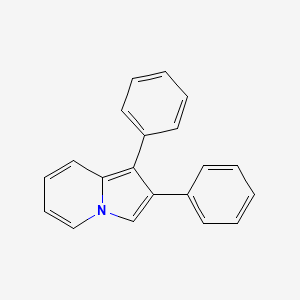

1,2-Diphenylindolizine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C20H15N |

|---|---|

分子量 |

269.3 g/mol |

IUPAC 名称 |

1,2-diphenylindolizine |

InChI |

InChI=1S/C20H15N/c1-3-9-16(10-4-1)18-15-21-14-8-7-13-19(21)20(18)17-11-5-2-6-12-17/h1-15H |

InChI 键 |

JLSCJJNNDGOVRK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2C4=CC=CC=C4 |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 1,2 Diphenylindolizine and Its Analogues

Classical Approaches and Their Evolution for Indolizine (B1195054) Scaffold Construction

The foundational methods for indolizine synthesis have been refined over decades, offering reliable pathways to this heterocyclic system. These classical approaches, primarily the Tschitschibabin reaction and 1,3-dipolar cycloadditions, have been adapted and optimized to cater to the synthesis of a wide array of substituted indolizines, including the 1,2-diphenyl derivative.

Tschitschibabin Reaction and its Modern Adaptations

The Tschitschibabin (or Chichibabin) indolizine synthesis, first reported in the early 20th century, remains a cornerstone for the preparation of 2-substituted and 2,5-disubstituted indolizines. The classical reaction involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by cyclization induced by a base. For the synthesis of 1,2-diphenylindolizine, this would typically involve the reaction of 2-benzylpyridine (B1664053) with phenacyl bromide.

The mechanism commences with the quaternization of the pyridine (B92270) nitrogen by the α-halocarbonyl compound to form an N-phenacyl-2-benzylpyridinium salt. Subsequent deprotonation of the acidic methylene (B1212753) group of the 2-benzyl substituent by a base generates a pyridinium (B92312) ylide. This intermediate then undergoes an intramolecular condensation, where the carbanion attacks the carbonyl group, leading to a dihydroindolizine intermediate. Subsequent dehydration furnishes the aromatic this compound.

Modern adaptations of the Tschitschibabin reaction have focused on improving yields, expanding the substrate scope, and employing milder reaction conditions. These include the use of various bases, such as potassium carbonate, sodium hydride, and organic bases like triethylamine (B128534) and DBU, as well as exploring different solvent systems. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve efficiency.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Benzylpyridine | Phenacyl bromide | NaHCO₃ | Ethanol | Reflux | Moderate |

| 2-Benzylpyridine | 2-Bromo-1-phenylethan-1-one | K₂CO₃ | DMF | 100 | Good |

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

The 1,3-dipolar cycloaddition reaction is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including the pyrrole (B145914) ring of the indolizine system. This approach involves the reaction of a pyridinium ylide, acting as a 1,3-dipole, with a suitable dipolarophile.

For the synthesis of this compound, a pyridinium ylide is generated in situ from a pyridinium salt, typically by treatment with a base. A common precursor is N-phenacylpyridinium bromide, formed from the reaction of pyridine with phenacyl bromide. The resulting pyridinium ylide, stabilized by the adjacent carbonyl group, can then react with a dipolarophile. To achieve the 1,2-diphenyl substitution pattern, diphenylacetylene (B1204595) is the ideal dipolarophile.

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the pyridinium ylide adds across the triple bond of diphenylacetylene. This initially forms a primary cycloadduct, a dihydropyridine (B1217469) derivative. Subsequent elimination of a molecule of hydrogen (aromatization), often facilitated by an oxidizing agent or occurring spontaneously under the reaction conditions, leads to the formation of the stable this compound. The regioselectivity of the cycloaddition is a critical aspect, and in the case of symmetrical alkynes like diphenylacetylene, a single regioisomer is obtained.

| Pyridinium Salt | Dipolarophile | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Phenacylpyridinium bromide | Diphenylacetylene | Triethylamine | Toluene | Reflux | Good |

| N-(1-Phenylethyl)pyridinium bromide | Phenylacetylene | DBU | Acetonitrile | 80 | Moderate |

Transition Metal-Catalyzed Coupling Reactions for this compound Derivatives

The advent of transition metal catalysis has revolutionized organic synthesis, providing novel and efficient pathways for the construction of complex molecular architectures. In the context of this compound synthesis, palladium-, copper-, and rhodium-catalyzed reactions have emerged as powerful tools for the formation of the key carbon-carbon bonds that define the diaryl substitution pattern.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki Coupling for this compound)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for the formation of aryl-aryl bonds. These methods can be strategically employed to introduce the phenyl groups at the 1- and 2-positions of the indolizine core. A common strategy involves the use of a pre-functionalized indolizine, such as a dihaloindolizine, which can then undergo sequential or simultaneous cross-coupling reactions with phenylboronic acid.

For instance, a 1,2-dibromoindolizine can be subjected to Suzuki coupling conditions, typically involving a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and phenylboronic acid in a suitable solvent system. The judicious choice of reaction conditions can allow for the selective mono- or di-arylation. The synthesis of the requisite dihaloindolizine starting material is a key consideration in this approach.

| Indolizine Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |

| 1,2-Dibromoindolizine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 |

| 1-Bromo-2-iodoindolizine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 |

Copper-Catalyzed and Rhodium-Catalyzed Methodologies

Copper and rhodium catalysts have also proven effective in the synthesis of substituted indolizines. Copper-catalyzed reactions often proceed through mechanisms involving oxidative addition and reductive elimination, similar to palladium catalysis, but can offer different reactivity and selectivity profiles. For example, copper-catalyzed coupling of a 2-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, can lead to the formation of the indolizine ring. Subsequent functionalization at the 1- and 2-positions can then be achieved.

Rhodium-catalyzed reactions, on the other hand, can proceed through various pathways, including C-H activation and annulation reactions. For instance, a rhodium-catalyzed reaction between a pyridine derivative and an alkyne could potentially lead to the direct formation of a substituted indolizine. While specific examples for the direct synthesis of this compound using these methods are less common in the literature compared to palladium-catalyzed approaches, the potential for their application remains an active area of research.

Oxidative Coupling Approaches

Oxidative coupling reactions provide an alternative strategy for the formation of carbon-carbon bonds, often proceeding through a C-H activation mechanism. In the context of indolizine synthesis, this could involve the direct coupling of a pre-formed indolizine core with an aromatic partner or the coupling of pyridine and alkyne precursors. These reactions typically employ a transition metal catalyst and an oxidant to facilitate the catalytic cycle. While the direct oxidative coupling to form this compound is a challenging transformation, the development of new catalytic systems continues to expand the scope of these powerful reactions.

C-H Functionalization Protocols for Indolizine Core Modification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indolizine core. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Recent advancements have demonstrated the utility of transition-metal catalysis, particularly with palladium and rhodium, in achieving regioselective C-H activation. nih.govresearchgate.net For instance, palladium-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions of the indolizine ring. worktribe.com The choice of directing groups and reaction conditions is crucial for controlling the regioselectivity of these transformations. mdpi.commdpi.com

One notable strategy involves the direct lithiation of the indolizine ring, which was first reported for 2-phenylindolizine. worktribe.comnih.gov This method allows for the introduction of various electrophiles at the C-5 position. worktribe.com Furthermore, iridium-catalyzed C-H borylation has been developed as a versatile method for functionalizing both the pyridine and pyrrole rings of indolizine derivatives. worktribe.comworktribe.com This borylation can be followed by Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents. researchgate.net

| Method | Catalyst/Reagent | Position Functionalized | Reference |

|---|---|---|---|

| Direct Arylation | Palladium | C-3 | worktribe.com |

| Direct Lithiation | n-BuLi | C-5 | worktribe.comnih.gov |

| C-H Borylation | Iridium | Pyridinic and Pyrrole Rings | worktribe.comworktribe.com |

| Rhodium(III)-Catalyzed Annulation | Rh(III) | - | nih.govresearchgate.net |

Cascade and Multicomponent Reaction Sequences for Complex Indolizine Synthesis

Cascade and multicomponent reactions (MCRs) offer a highly efficient means of constructing complex indolizine scaffolds in a single operation, minimizing waste and purification steps. bohrium.com These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next.

A notable example is the transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins, which affords functionalized indolizines in moderate to excellent yields. nih.gov This method is characterized by its broad substrate scope and scalability. Another powerful approach is the three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, providing a straightforward route to indolizines. acs.org

Palladium-catalyzed multicomponent synthesis of indolizines has also been developed, proceeding through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, followed by cycloaddition. researchgate.net Additionally, domino reactions involving a Michael addition-aldol condensation-aromatization sequence have been utilized to synthesize quinone-indolizine hybrids. acs.org These complex molecules have shown potential as anticancer agents.

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Domino Michael/SN2/Aromatization | 2-Pyridylacetates, Bromonitroolefins | Transition metal-free, high yields | nih.gov |

| Three-Component Reaction | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Solvent- and metal-free | acs.org |

| Palladium-Catalyzed Multicomponent Synthesis | Bromopyridines, Imines, Alkynes | Carbonylative coupling | researchgate.net |

| Domino [4+2] Annulation | Quinones, N-substituted pyrrole-2-carboxaldehydes | Atom-economical, synthesis of anticancer hybrids | acs.org |

Radical-Mediated and Photochemical Synthetic Pathways

Radical-mediated and photochemical reactions have gained prominence as powerful tools for the synthesis of indolizine derivatives, often proceeding under mild conditions with high functional group tolerance. researchgate.netrsc.org These methods utilize visible light or radical initiators to generate reactive intermediates that can undergo cyclization to form the indolizine core. nih.gov

Visible-light photoredox catalysis has been successfully employed for the synthesis of indolizino[1,2-b]quinolin-9(11H)-ones. researchgate.net This method combines photoredox catalysis with Lewis acid catalysis to achieve an intramolecular Povarov cycloaddition. researchgate.net Nickel/photoredox dual catalysis has also been developed for the synthesis of indolines, a related class of N-heterocycles, showcasing the potential of this approach for C-N bond formation. organic-chemistry.org

Furthermore, base- and catalyst-free photochemical synthesis of indolizines from N-alkylpyridinium derivatives has been reported. researchgate.net Irradiation of these precursors in the presence of dimethyl acetylene (B1199291) dicarboxylate leads to the formation of indolizine derivatives. researchgate.net Computational studies have also shed light on the mechanism of pyridine-boryl radical mediated cascade reactions for indolizine synthesis, revealing a radical-radical cross-coupling pathway. rsc.org

| Method | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Visible-Light Photoredox/Lewis Acid Catalysis | Ru(bpy)3Cl2, Lewis Acid | Indolizino[1,2-b]quinolin-9(11H)-ones | researchgate.net |

| Base- and Catalyst-Free Photochemical Synthesis | UV Irradiation | Indolizine derivatives | researchgate.net |

| Pyridine-Boryl Radical Mediated Cascade | B2pin2 | Indolizines | rsc.org |

Electrochemically Induced Synthesis of Indolizine Derivatives

Electrochemical methods offer a green and sustainable alternative for the synthesis of indolizine derivatives, utilizing electricity as a traceless reagent to drive chemical transformations. An environmentally benign electrooxidative approach has been developed for constructing formyl- and acyl-substituted indolizines. researchgate.netresearchgate.net This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. While the application of electrochemical methods specifically for this compound is still an emerging area, the general success in synthesizing functionalized indolizines suggests its potential for future developments in this specific context.

Advanced Reactivity and Mechanistic Studies of 1,2 Diphenylindolizine Systems

Electrophilic Substitution Patterns and Regioselectivity

The indolizine (B1195054) ring is a 10π-electron aromatic system that exhibits high electron density, particularly on the five-membered pyrrole-like ring. This makes it highly susceptible to electrophilic attack. Theoretical calculations and experimental evidence show that the positions of highest electron density are C-3, followed by C-1. Consequently, electrophilic substitution reactions on indolizines preferentially occur at these positions. In the 1,2-diphenylindolizine system, the C-1 position is already substituted, directing electrophilic attack predominantly to the C-3 position.

Common electrophilic substitution reactions such as nitration, halogenation, and acylation have been extensively studied on the indolizine core. For this compound, these reactions are expected to yield 3-substituted products. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion, which then loses a proton to restore aromaticity.

The pronounced regioselectivity for electrophilic attack at the C-3 position of this compound can be explained by examining the resonance structures of the cationic intermediate formed upon attack at different positions.

Attack at C-3: When an electrophile (E⁺) attacks the C-3 position, a carbocation is formed. The positive charge can be delocalized over the indolizine system, including onto the nitrogen atom, without disrupting the aromatic sextet of the six-membered pyridine (B92270) ring in all resonance contributors. This extensive delocalization results in a relatively stable intermediate.

Attack at C-1: Although the C-1 position is also electron-rich, it is sterically hindered by the adjacent phenyl group at C-2 in this compound. Furthermore, electrophilic attack at the already substituted C-1 position is energetically unfavorable. In unsubstituted indolizines, attack at C-1 leads to a stable intermediate, but the stability is generally considered less than that of the intermediate formed from C-3 attack.

Therefore, both electronic and steric factors favor electrophilic substitution at the C-3 position, making it the primary site of reactivity for electrophiles with the this compound nucleus.

Cycloaddition Chemistry Involving this compound Nuclei

While the this compound ring system can be synthesized via [3+2] cycloaddition reactions (a common method involves the reaction of a pyridinium (B92312) ylide with diphenylacetylene), its participation as a reactant in cycloaddition reactions is less common. libretexts.orgresearchgate.net The aromatic stability of the indolizine core makes it reluctant to undergo cycloadditions that would disrupt its π-system.

However, under specific conditions, the indolizine nucleus can act as a 4π component in [4+2] Diels-Alder reactions or as a partner in other cycloadditions, although this typically requires activation or forcing conditions. wikipedia.orgnih.govorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org For this compound, its role as a diene would involve the C-1, C-2, C-3, and the bridgehead C-9a atoms. The reaction with a potent dienophile would lead to a bridged cycloadduct, sacrificing the aromaticity of the indolizine system. Such reactions are rare and compete with the more favorable electrophilic substitution pathways. The primary significance of cycloaddition chemistry for this compound remains firmly in its synthesis rather than its subsequent transformations.

Oxidation and Reduction Processes of the Indolizine Ring System

The electron-rich nature of the this compound ring makes it sensitive to both oxidation and reduction. The outcome of these reactions depends on the reagents and conditions employed.

Oxidation: Oxidation of indolizines can lead to various products. Mild oxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid can potentially form N-oxides, though the indolizine ring is often susceptible to degradation under stronger oxidative conditions. mdpi.comresearchgate.netnih.govmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgnih.gov The reaction with singlet oxygen or autoxidation can lead to the formation of hydroperoxides and subsequent ring-opened products. The specific oxidation products of this compound are dependent on the precise reagents and reaction conditions used.

Reduction: The indolizine ring can be partially or fully reduced. Catalytic hydrogenation over palladium or platinum catalysts can lead to the saturation of the five-membered ring first, followed by the six-membered ring under more forcing conditions. A review on the reactivity of indolizines mentions that the reduction of 2,5-diphenylindolizine with rhenium heptasulfate results in the fully saturated 2,5-diphenyloctahydroindolizine nucleus. nih.gov Partial reduction can be achieved using methods like the Birch reduction, which can selectively reduce the pyridine ring. nih.gov

| Process | Reagent/Condition | Expected Product for this compound System | Reference |

|---|---|---|---|

| Oxidation | Peroxy acids (e.g., m-CPBA) | N-Oxides or ring-opened products | mdpi.commasterorganicchemistry.com |

| Partial Reduction | Birch Reduction (Na/NH₃) | Dihydroindolizine derivatives | nih.gov |

| Full Reduction | Catalytic Hydrogenation (H₂/Pd or Pt) | Octahydroindolizine derivative | nih.gov |

| Full Reduction | Rhenium Heptasulfate | Octahydroindolizine derivative | nih.gov |

Nucleophilic Additions and Substitutions

Due to the high electron density of the aromatic system, the this compound ring is inherently resistant to nucleophilic attack. Simple nucleophilic additions or substitutions are generally not feasible. However, nucleophilic aromatic substitution (SNAr) can occur if the indolizine ring is appropriately activated. wikipedia.orggovtpgcdatia.ac.inpressbooks.pubchemistrysteps.comlibretexts.org

The SNAr mechanism requires the presence of two key features on the aromatic ring:

A good leaving group, typically a halide.

Strong electron-withdrawing groups (such as -NO₂, -CN, -COR) positioned ortho or para to the leaving group.

These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. wikipedia.org Therefore, for this compound to undergo nucleophilic substitution, it must first be functionalized. For example, nitration at the C-3 position followed by halogenation could potentially introduce the necessary activating group and leaving group to facilitate a subsequent SNAr reaction with a nucleophile.

Cross-Coupling Reactivity of Functionalized this compound Precursors

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Functionalized this compound precursors, such as halo- or triflate-substituted derivatives, are excellent candidates for these transformations. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of diverse substituents onto the indolizine core. chemistrysteps.comprinceton.edu

A common strategy would involve the halogenation (e.g., bromination or iodination) of this compound at the reactive C-3 position. The resulting 3-halo-1,2-diphenylindolizine can then serve as a versatile precursor for various cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a 3-aryl or 3-vinyl substituted this compound. chemistrysteps.comprinceton.edu

Heck Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl substituent at the C-3 position. govtpgcdatia.ac.innih.gov

| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-1,2-diphenylindolizine | chemistrysteps.comprinceton.edu |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / PPh₃ / Et₃N | 3-Vinyl-1,2-diphenylindolizine | govtpgcdatia.ac.innih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-1,2-diphenylindolizine | |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | 3-Amino-1,2-diphenylindolizine |

Intramolecular Cyclization and Cycloisomerization Mechanisms

Intramolecular cyclization and cycloisomerization reactions are powerful tools for constructing complex polycyclic systems. For these reactions to occur on a this compound core, the molecule must be pre-functionalized with a reactive tether.

Intramolecular Heck Reaction: A this compound bearing a pendant alkene chain attached at a suitable position (e.g., via a C-3 substituent) could undergo an intramolecular Heck reaction. princeton.edunih.govsemanticscholar.org This palladium-catalyzed cyclization would form a new ring fused to the indolizine system, leading to complex polycyclic aromatic structures. The regioselectivity of the cyclization (e.g., exo vs. endo) would depend on the length and nature of the tether.

Photocyclization: Another potential intramolecular reaction is photocyclization. If a styryl group (a vinylbenzene moiety) were introduced onto one of the phenyl rings or at the C-3 position of the indolizine, the resulting molecule could undergo a light-induced 6π-electrocyclization, followed by oxidation. nih.govresearchgate.netnih.gov This type of reaction, often called a Mallory-type photocyclization, is a classic method for forming phenanthrene-like fused aromatic systems and could be applied to create extended, rigid polycyclic structures based on the this compound framework. nih.gov

Computational Elucidation of Reaction Mechanisms for Indolizine Formation

The formation of the indolizine nucleus, particularly through the widely employed 1,3-dipolar cycloaddition pathway, has been the subject of detailed computational investigation to unravel the intricacies of its reaction mechanism, stereoselectivity, and regioselectivity. Density Functional Theory (DFT) has emerged as a powerful tool in these studies, providing quantitative insights into the energetics and geometries of transition states and intermediates that are often difficult to probe experimentally.

Theoretical studies have been instrumental in confirming the concerted, but often asynchronous, nature of the [3+2] cycloaddition reaction between pyridinium ylides and dipolarophiles. These computations help in understanding the electronic demands of the reaction and predicting the outcomes of new synthetic variations.

A representative computational study on the formation of phenyl-substituted indolizine derivatives via the 1,3-dipolar cycloaddition of a N-(2-methoxy-2-oxoethyl)-3-phenylpyridinium ylide with acetylenic dipolarophiles was conducted at the B3LYP/6-311+G**//B3LYP/6-31+G* level of theory. researchgate.net This level of theory is well-suited for describing the electronic structure and energetics of such organic reactions. The calculations focused on elucidating the factors that control the regioselectivity of the cycloaddition.

The computational analysis revealed that the reaction proceeds through a concerted pathway with asynchronous transition states. researchgate.net The asynchronicity is evidenced by the different lengths of the two new carbon-carbon bonds being formed in the transition state geometry. By analyzing the Frontier Molecular Orbitals (FMOs) of the reactants, it was determined that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, which is characteristic of a normal electron demand cycloaddition. researchgate.net

The regioselectivity of the reaction with unsymmetrical alkynes was found to be governed by the FMO coefficients of the interacting atoms. researchgate.net The calculations correctly predicted the experimentally observed preference for the formation of 2-unsubstituted indolizine derivatives. This outcome is rationalized by the more favorable orbital overlap between the ylidic carbon of the pyridinium ylide and the unsubstituted carbon of the electron-deficient alkyne.

Further insights were gained from the analysis of global and local reactivity descriptors. The calculated global electrophilicity and nucleophilicity indices for the reactants confirmed the polar nature of the reaction. Local reactivity descriptors, such as Fukui functions and local nucleophilicity indices, were used to identify the most reactive sites on both the 1,3-dipole and the dipolarophile, providing a quantitative basis for the observed regioselectivity. researchgate.net

The energetics of the reaction pathways were also computed, providing activation energies (ΔE‡) and reaction energies (ΔEr). These values are crucial for understanding the kinetic and thermodynamic control of the reaction. For the reaction of the 3-phenylpyridinium ylide with dimethyl acetylenedicarboxylate (DMAD), two possible transition states (TSIa and TSIb) leading to the final product were located. The calculated activation energies provide a quantitative measure of the kinetic barrier for each pathway.

| Transition State | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|

| TSIa | 5.02 | -58.62 |

| TSIb | 5.98 |

The geometry of the transition states was analyzed by calculating the Wiberg bond indices (WBI) for the newly forming bonds. The WBI values provide a measure of the bond order and can indicate the degree of bond formation in the transition state. For the reaction with DMAD, the WBI values in the more favorable transition state (TSIa) show that the C1-Cα bond is more fully formed than the C3-Cβ bond, confirming the asynchronous nature of the cycloaddition.

| Forming Bond | Wiberg Bond Index |

|---|---|

| C1-Cα | 0.430 |

| C3-Cβ | 0.283 |

These computational findings not only support the experimental observations but also provide a detailed mechanistic picture at the molecular level. Such studies are invaluable for the rational design of new synthetic routes to functionalized indolizine systems with desired substitution patterns.

In Depth Photophysical Characterization and Advanced Spectroscopic Analysis of 1,2 Diphenylindolizine

Advanced Spectroscopic Techniques for Excited-State Dynamics

The ephemeral nature of electronically excited states necessitates the use of sophisticated spectroscopic methods with high temporal resolution to unravel the complex sequence of events that follow photoexcitation. For 1,2-diphenylindolizine, techniques such as transient absorption spectroscopy, femtosecond pump-probe measurements, and electron paramagnetic resonance spectroscopy are instrumental in elucidating the pathways of energy dissipation and the potential formation of transient radical species.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful technique used to monitor the evolution of excited states by measuring changes in the absorbance of a sample following excitation by a short laser pulse. This method provides a spectral fingerprint of the transient species formed, such as excited singlet and triplet states, and allows for the determination of their lifetimes and reaction kinetics.

While specific transient absorption data for this compound is not extensively available in the public domain, the general principles of the technique can be applied to hypothesize the expected outcomes. Upon photoexcitation, this compound would be promoted to an excited singlet state (S₁). The transient absorption spectrum would likely exhibit a negative signal corresponding to ground-state bleaching (GSB) and stimulated emission (SE) from the S₁ state, and positive signals due to excited-state absorption (ESA) to higher-lying singlet states (Sₙ). The decay of these signals over time would provide the lifetime of the S₁ state. In many organic fluorophores, intersystem crossing (ISC) to a triplet state (T₁) can occur. The formation of the triplet state would be evidenced by the decay of the singlet features and the concomitant rise of new absorption bands characteristic of the T₁ → Tₙ transitions.

A hypothetical data table summarizing potential transient absorption findings for this compound is presented below:

| Transient Species | Wavelength Range (nm) | Lifetime | Assignment |

| S₁ | 450-550 | ps - ns | Stimulated Emission |

| S₁ | 350-450 | ps - ns | Excited-State Absorption (S₁ → Sₙ) |

| T₁ | 500-700 | µs - ms | Excited-State Absorption (T₁ → Tₙ) |

Femtosecond Pump-Probe Saturable Absorption Measurements

Femtosecond pump-probe spectroscopy is a high-time-resolution variant of transient absorption that allows for the investigation of ultrafast processes occurring on the femtosecond to picosecond timescale. This technique is particularly useful for studying phenomena such as internal conversion, vibrational relaxation, and solvent reorganization. Saturable absorption is a nonlinear optical property where the absorption of light decreases with increasing light intensity.

In the context of this compound, femtosecond pump-probe measurements could reveal the initial dynamics immediately following photoexcitation. The intense pump pulse would excite a significant fraction of the molecules to the S₁ state, leading to a decrease in the absorption of the probe pulse at the same wavelength, a phenomenon known as saturable absorption. The recovery of the absorption, as the excited state depopulates, provides information on the ultrafast relaxation pathways. The time constants for these recovery processes can be correlated with specific intramolecular and intermolecular relaxation mechanisms.

A representative data table for femtosecond pump-probe saturable absorption measurements on this compound might include:

| Process | Time Constant | Description |

| Internal Conversion (Sₙ → S₁) | < 1 ps | Rapid relaxation from higher excited singlet states. |

| Vibrational Relaxation | 1-10 ps | Cooling of the "hot" S₁ state. |

| Solvent Reorganization | 1-50 ps | Reorientation of solvent molecules around the excited fluorophore. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. In photophysical studies, EPR can be used to identify and characterize transient radical ions that may be formed through photoinduced electron transfer processes or other photochemical reactions.

For this compound, the formation of radical states could occur under specific conditions, for instance, in the presence of electron donors or acceptors, or upon high-energy excitation. If a radical cation of this compound were formed, EPR spectroscopy would provide information about the distribution of the unpaired electron spin density within the molecule through the analysis of the g-factor and hyperfine coupling constants. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule.

A hypothetical EPR data table for the radical cation of this compound is shown below:

| Parameter | Value | Interpretation |

| g-factor | ~2.003 | Characteristic of an organic radical. |

| ¹⁴N Hyperfine Coupling (aN) | 0.5-1.0 mT | Indicates spin density on the nitrogen atom of the indolizine (B1195054) core. |

| ¹H Hyperfine Couplings (aH) | 0.1-0.5 mT | Reveals spin delocalization over the phenyl rings and the indolizine skeleton. |

Crystallographic Analysis and Solid-State Optical Properties

The arrangement of molecules in the solid state profoundly influences their optical and electronic properties. Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional structure of a molecule and its packing in the crystal lattice. This information is crucial for understanding phenomena such as crystallochromism, where the emission color of a compound changes with its crystalline form.

Single-Crystal X-ray Diffraction for Molecular Structure and Packing

A representative table of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound is presented below:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

The molecular packing would likely reveal insights into how the twisted conformation of the molecule influences intermolecular interactions, potentially leading to herringbone or other arrangements that minimize steric clashes while allowing for weaker van der Waals forces.

Crystallochromism Phenomena

Crystallochromism refers to the phenomenon where a compound exhibits different colors or emission properties in different crystalline forms (polymorphs) or in amorphous versus crystalline states. This is a direct consequence of the different molecular packing and intermolecular interactions in the solid state, which can affect the electronic energy levels.

For this compound derivatives, it has been observed that their blue-emitting wavelength of around 450 nm is not significantly affected by the transition from a liquid solution to a solid thin film. This suggests that the bulky and non-coplanar nature of these molecules effectively suppresses strong intermolecular π-π stacking interactions that often lead to red-shifted emission and fluorescence quenching in the solid state. The twisted structure helps to maintain the intrinsic photophysical properties of the individual molecules even in a condensed phase.

However, subtle changes in crystal packing due to different crystallization conditions could potentially lead to observable crystallochromic effects. For instance, different polymorphs might exhibit slight variations in their emission spectra or quantum yields due to differences in the degree of intermolecular electronic coupling.

The following table summarizes the potential influence of molecular packing on the solid-state optical properties of this compound:

| Crystalline Form | Molecular Packing | Emission Maximum (λₑₘ) | Quantum Yield (Φƒ) |

| Polymorph A | Loosely packed, minimal π-π overlap | ~450 nm | High |

| Polymorph B | More compact, some π-π interactions | ~465 nm | Moderate |

| Amorphous | Disordered | ~455 nm | Moderate to High |

Thermal Analysis (TGA, DSC) relevant to Material Stability

The thermal stability of this compound is a critical parameter for its application in areas such as organic light-emitting devices (OLEDs), where operational longevity is paramount. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential insights into the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature of a material. For this compound, the decomposition temperature (Td), which is defined as the temperature at which a 5% weight loss occurs, has been measured. This metric is a key indicator of the upper temperature limit for the material's use.

Differential Scanning Calorimetry (DSC) is utilized to identify phase transitions, such as melting and glass transitions. The melting temperature (Tm) signifies the transition from a solid to a liquid state. For this compound, a distinct melting temperature has been observed. However, a clear glass-transition temperature (Tg) was not detected for the parent compound under the reported experimental conditions. sci-hub.se

Detailed research findings from these analyses are presented in the tables below.

Research Findings on this compound

Studies have shown that while this compound possesses a certain level of thermal stability, modifications to its chemical structure can significantly enhance this property. For instance, the introduction of various substituted groups can lead to derivatives with improved thermal stability compared to the core this compound structure. sci-hub.se The thermal properties of the parent compound serve as a crucial baseline for evaluating the performance of these derivatives.

The thermal data for this compound (referred to as compound 1 in a comparative study) are summarized as follows:

Table 1: TGA Data for this compound

| Compound | Decomposition Temperature (Td) (°C) |

|---|---|

| This compound | 213 |

Data represents the temperature at which 5% weight loss was observed under a nitrogen atmosphere. sci-hub.se

Table 2: DSC Data for this compound

| Compound | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| This compound | 114 | Not Detected |

Analysis conducted under a nitrogen atmosphere. sci-hub.se

The thermal behavior of materials is a significant factor in the lifetime, efficiency, and stability of devices like OLEDs, primarily due to the generation of Joule heating during operation. sci-hub.se The data indicates that this compound has a moderate thermal stability, which can be a limiting factor for certain high-temperature applications. However, its derivatives have shown substantially higher decomposition and melting temperatures, highlighting a promising avenue for material development. sci-hub.se

Theoretical and Computational Chemistry Studies on 1,2 Diphenylindolizine

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels. For a molecule like 1,2-diphenylindolizine, these calculations are crucial for interpreting its spectroscopic and electronic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. upd.edu.phmdpi.com It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground electronic state of a molecule is a unique functional of the electron density. mdpi.comnih.gov This approach is computationally less expensive than other high-level quantum chemistry methods, making it suitable for relatively large molecules like this compound.

Table 1: Representative Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-C2 | ~1.39 Å |

| C2-N4 | ~1.38 Å | |

| N4-C5 | ~1.39 Å | |

| C8-C8a | ~1.40 Å | |

| C1-C(Ph) | ~1.49 Å | |

| C2-C(Ph) | ~1.49 Å | |

| Bond Angle | C1-C2-N4 | ~108° |

| C2-N4-C5 | ~120° | |

| C8-C8a-N4 | ~107° | |

| Dihedral Angle | C1-C2-C(Ph)-C(Ph) | ~30-40° |

Note: The values in this table are illustrative and represent typical values for similar aromatic heterocyclic systems. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-31G(d) basis set).

To understand the photophysical properties of this compound, such as its absorption and emission of light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. semanticscholar.orgrsc.orgchemrxiv.org It extends the principles of DFT to describe the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. semanticscholar.orgrsc.orgchemrxiv.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry. rsc.org These energies are related to the absorption wavelengths observed in UV-Vis spectroscopy. The theory also allows for the calculation of oscillator strengths, which are a measure of the probability of a particular electronic transition. rsc.org Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict emission wavelengths, which correspond to the energy released when the molecule returns from the excited state to the ground state. rsc.orgresearchgate.net

Experimental studies on derivatives of this compound have shown that they are promising blue-emitting materials, with emission maxima around 450 nm and band gaps in the range of 3.1-3.4 eV. nih.gov

Table 2: Representative Predicted Excited State Properties for this compound from TD-DFT Calculations

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λmax, abs) | ~380 - 420 nm |

| Oscillator Strength (f) | > 0.1 |

| Maximum Emission Wavelength (λmax, em) | ~440 - 460 nm |

| Nature of Transition | π → π* |

Note: These values are illustrative and based on the experimental data for derivatives of this compound. Actual theoretical values would require specific TD-DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule. youtube.comwikipedia.orgyoutube.comslideshare.net The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. slideshare.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. slideshare.netresearchgate.net

A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited and is more chemically reactive. researchgate.net For this compound, the HOMO is expected to be delocalized over the electron-rich indolizine (B1195054) core, while the LUMO is also expected to be distributed across the π-conjugated system, including the phenyl substituents. The analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO provides insight into the regions of the molecule involved in electronic transitions.

Table 3: Representative Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -5.5 to -5.2 |

| LUMO | ~ -2.4 to -2.1 |

| HOMO-LUMO Gap | ~ 3.1 to 3.4 |

Note: These values are estimated based on the experimental band gaps of this compound derivatives. nih.gov Actual values would be obtained from DFT calculations.

Prediction and Correlation of Photophysical Parameters

A key aspect of computational chemistry is the ability to predict photophysical parameters and correlate them with experimental findings. For this compound, theoretical calculations can provide valuable insights into its fluorescence properties. The correlation between theoretically predicted and experimentally measured parameters serves as a validation of the computational model and allows for a deeper understanding of the underlying photophysical processes.

Experimental data for derivatives of this compound show emission in the blue region of the spectrum (around 450 nm) and electrochemical band gaps of 3.1-3.4 eV. nih.gov These experimental values can be compared with the results of TD-DFT and DFT calculations. For instance, the calculated emission wavelength should be in good agreement with the experimental fluorescence maximum. Similarly, the calculated HOMO-LUMO gap should correlate with the experimentally determined electrochemical band gap. Discrepancies between theoretical and experimental values can often be attributed to factors such as the choice of computational method, basis set, and the effects of the solvent environment, which may not be fully captured by the theoretical model.

Table 4: Correlation of Experimental and Predicted Photophysical Parameters for this compound Derivatives

| Parameter | Experimental Value | Representative Predicted Value |

| Emission Maximum (nm) | ~450 nih.gov | ~440 - 460 |

| Band Gap (eV) | 3.1 - 3.4 nih.gov | ~3.1 - 3.4 |

Note: The predicted values are illustrative and demonstrate the expected correlation with experimental data.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.govresearchgate.netmdpi.comrsc.org It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com MEDT utilizes the analysis of the electron localization function (ELF) and conceptual DFT reactivity indices (e.g., electrophilicity and nucleophilicity) to understand and predict the course of chemical reactions. mdpi.com

For indolizine and its derivatives, MEDT can be particularly useful for understanding their reactivity in various organic transformations, especially cycloaddition reactions, where the indolizine ring can act as an 8π component. mdpi.com The indolizine system is characterized by a π-excessive five-membered ring fused to a π-deficient six-membered ring, leading to a unique distribution of electron density. The nitrogen atom and the five-membered ring are generally the most nucleophilic parts of the molecule.

An MEDT analysis of this compound would likely reveal a high nucleophilicity associated with the indolizine core, making it susceptible to attack by electrophiles. The phenyl substituents would also influence the electron density distribution and, consequently, the reactivity of the molecule. While specific MEDT studies on this compound are not available, the principles of MEDT provide a valuable framework for rationalizing its chemical behavior.

In Silico Molecular Docking Studies (for probe interactions, not biological effect)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, which is a fluorescent molecule, docking studies can be employed to understand its potential as a fluorescent probe for biomolecules, such as DNA or proteins. These studies are not aimed at assessing a biological effect but rather at characterizing the non-covalent interactions that govern the binding of the probe to its target.

The process involves generating a three-dimensional model of this compound and docking it into the binding site of a target biomolecule. The docking algorithm then explores various possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The results of a docking study can reveal the preferred binding mode (e.g., intercalation or groove binding in the case of DNA), the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and π-stacking interactions), and the estimated binding energy.

While specific molecular docking studies using this compound as a probe are not readily found in the literature, such studies would be valuable for designing and developing new fluorescent probes for biological imaging applications.

Table 5: Representative Results of a Hypothetical Molecular Docking Study of this compound with a DNA Minor Groove

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.0 to -9.0 |

| Binding Mode | Minor Groove Binding |

| Key Interacting Residues | A-T rich regions |

| Types of Interactions | van der Waals, π-stacking with DNA bases |

Note: This table presents illustrative results of what a molecular docking study might reveal for a fluorescent probe like this compound interacting with a biomolecule.

Computational Approaches to Structure-Property Relationship Elucidation

Computational chemistry provides a powerful lens for understanding the fundamental connection between the molecular architecture of this compound and its characteristic photophysical properties. Through the application of quantum chemical calculations, researchers can model the electronic structure and behavior of the molecule, offering insights that complement and explain experimental observations. These theoretical studies are crucial for elucidating the structure-property relationships that govern the absorption and emission of light by this compound.

The primary computational tools employed in the study of this compound and its derivatives are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state phenomena. These methods have proven effective in predicting molecular geometries, frontier molecular orbital energies, and electronic transition properties with a reasonable balance of accuracy and computational cost.

A key focus of these computational investigations is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy. For this compound, the HOMO is typically delocalized across the electron-rich indolizine core and the phenyl rings, while the LUMO is also distributed over the π-conjugated system. The electronic transition from the HOMO to the LUMO is the principal transition responsible for the lowest energy absorption band observed in its UV-visible spectrum.

Theoretical calculations can simulate the UV-visible absorption spectrum by determining the energies of vertical electronic transitions and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition occurring upon light absorption. A higher oscillator strength corresponds to a more intense absorption band. For this compound, the main absorption band is characterized by a strong HOMO→LUMO transition, indicative of a π-π* electronic excitation.

By modifying the structure of this compound in silico—for example, by adding substituent groups to the phenyl or indolizine rings—computational chemists can predict how these changes will affect the HOMO and LUMO energy levels and, consequently, the absorption and emission wavelengths. This predictive power is instrumental in the rational design of new indolizine derivatives with tailored optical properties for applications in areas such as organic light-emitting diodes (OLEDs). For instance, studies on derivatives have shown that their band gaps can be tuned within the range of 3.1 to 3.4 eV. researchgate.net

The following interactive table summarizes key theoretical and experimental electronic properties reported for this compound.

Electronic and Optical Properties of this compound

| Property | Value | Method/Source |

| HOMO Energy | -5.0 eV | Experimental (Cyclic Voltammetry) |

| LUMO Energy | -1.9 eV | Estimated from Optical Bandgap |

| Optical Bandgap | 3.1 eV | Calculated from Absorption Onset |

| Absorption Onset (λ_onset) | 400 nm | Experimental (UV-visible Spectroscopy) |

| Calculated Absorption (λ_max) | ~355 nm | Theoretical (TD-M06-2X/6-31+G) For a closely related derivative nih.gov |

| Calculated Oscillator Strength (f) | ~0.5 | Theoretical (TD-M06-2X/6-31+G) For a closely related derivative nih.gov |

Cutting Edge Applications in Materials Science and Chemical Biology

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Blue-Emitting Materials

The development of stable and efficient blue-emitting materials is a critical challenge in the advancement of full-color display technologies based on organic light-emitting diodes (OLEDs). 1,2-Diphenylindolizine and its derivatives have emerged as a promising class of materials to address this need. sci-hub.senih.gov The indolizine (B1195054) core is a 10 π-electron aromatic N-heterocycle that exhibits strong fluorescence, making it an excellent candidate for emissive layers in OLEDs. sci-hub.se

Researchers have designed and synthesized new blue-emitting materials based on the this compound core through synthetic strategies such as the microwave-assisted Suzuki coupling reaction. sci-hub.senih.gov These studies have systematically investigated the photophysical, electrochemical, and thermal properties of these derivatives. The findings indicate that these materials possess band gaps in the range of 3.1–3.4 eV, leading to emissions around 450 nm, which is ideal for blue OLED applications. sci-hub.senih.gov A significant advantage of these materials is that their emission wavelength is not significantly affected by solvent polarity or the transition from a solution to a solid thin-film state. sci-hub.se

Furthermore, the introduction of various substituents to the this compound backbone has been shown to enhance thermal stability, a crucial factor for the longevity and performance of OLED devices. sci-hub.senih.gov For instance, derivatives of this compound have demonstrated an enhanced thermal stability of over 100°C compared to the parent compound. nih.gov These collective properties suggest that this compound derivatives are highly suitable for use as blue-emitting materials in the fabrication of next-generation OLEDs. sci-hub.senih.gov

| Compound | Absorption Max (nm) | Emission Max (nm) | Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) |

| 2-(4-(9,9-Dimethyl-9H-fluoren-2-yl)-phenyl)-1-phenyl-indolizine | 365 | 450 | 3.4 | -5.0 | -1.6 |

| 2-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-1-phenylindolizine | 365 | 450 | 3.4 | -5.1 | -1.7 |

| 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)-1-phenylindolizine | 388 | 455 | 3.2 | -5.0 | -1.8 |

| 2-(4-(9,9-diphenyl-9H-fluoren-2-yl)phenyl)-1-phenylindolizine | 365 | 450 | 3.4 | -5.0 | -1.6 |

Organic Semiconductors and Photovoltaic Materials

Organic semiconductors are the cornerstone of a variety of electronic devices, including organic photovoltaic (OPV) cells. wikipedia.org These materials are typically composed of π-bonded molecules or polymers. wikipedia.org The electronic properties of organic semiconductors are intrinsically determined by their molecular structure, which makes them less sensitive to impurities and defects compared to their inorganic counterparts. cam.ac.uk

While direct applications of this compound in photovoltaic devices are still an emerging area of research, its inherent properties make it a strong candidate for a building block in the design of new organic semiconductor materials. The extended π-conjugation of the this compound core is a key feature for facilitating charge transport, which is essential for semiconductor performance. wiley-vch.de

Theoretical studies on related indolizine derivatives have provided insights into their charge-transport parameters. For instance, density functional theory (DFT) calculations on compounds like tetraphenylbis(indolo[1,2-a])quinoline, which can be seen as a dimeric analogue of a diphenylindolizine derivative, have shown significant electronic couplings along the π-stacking direction, indicating a potential for high charge mobility. figshare.com The calculated small reorganization energy for such structures further supports the likelihood of efficient charge transport. figshare.com These theoretical findings, combined with the demonstrated semiconducting properties of indolizine-based compounds, highlight the potential of this compound as a foundational structure for novel organic semiconductors in photovoltaic applications.

| Property | Description | Relevance to Photovoltaics |

| π-Conjugated Core | The extensive system of alternating single and double bonds in this compound allows for the delocalization of electrons. | Facilitates the movement of charge carriers (electrons and holes) generated by light absorption. |

| Band Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the range of 3.1–3.4 eV for its derivatives. sci-hub.se | Determines the portion of the solar spectrum that can be absorbed to generate excitons. |

| Charge Carrier Mobility | The ease with which charge carriers can move through the material. Theoretical studies on related structures suggest favorable charge transport characteristics. figshare.com | High mobility is crucial for efficiently extracting charge carriers before they recombine, thus increasing the efficiency of the photovoltaic device. |

| Thermal Stability | Derivatives have shown enhanced thermal stability. nih.gov | Ensures the long-term operational stability and lifetime of the photovoltaic device under real-world conditions. |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and large-area electronics. nih.govcam.ac.uk The performance of an OFET is largely dependent on the charge-carrier mobility of the organic semiconductor used in its active layer. researchgate.net The intrinsic properties of this compound and its derivatives make them promising candidates for this application.

The potential for high charge mobility in indolizine-based systems has been suggested by theoretical studies. For example, investigations into the charge-transport properties of crystals of indolizine derivatives have revealed that significant electronic couplings can exist, which are a prerequisite for efficient charge transport. figshare.com Specifically, calculations have shown that hole and electron transport can be significant along the π-stacking direction in the crystal lattice. figshare.com

For a material to be effective in an OFET, it must not only have good charge transport properties within a single molecule but also facilitate efficient charge hopping between adjacent molecules in the solid state. The molecular packing and intermolecular interactions are therefore critical. The non-coplanar structure of this compound derivatives, as indicated by theoretical molecular orbital calculations, will influence this packing and, consequently, the charge transport properties. sci-hub.se While experimental data on the charge mobility of this compound in OFETs is limited, the foundational characteristics of the indolizine core suggest that with appropriate molecular engineering, it could serve as a valuable component in the design of new semiconductor materials for high-performance OFETs.

| Parameter | This compound Relevance | Impact on OFET Performance |

| Charge Carrier Mobility | Theoretical studies on related structures suggest potential for efficient charge transport. figshare.com | Determines the switching speed and current-carrying capacity of the transistor. |

| HOMO/LUMO Energy Levels | Derivatives have HOMO levels around -5.0 to -5.1 eV and LUMO levels around -1.6 to -1.8 eV. sci-hub.se | Affects the efficiency of charge injection from the source electrode and the overall stability of the device. |

| Solid-State Packing | The molecular structure influences how molecules arrange in a thin film. | Dictates the pathways for intermolecular charge hopping, a key factor in overall device mobility. |

| Solution Processability | The ability to be deposited from solution is a key advantage of organic semiconductors. wiley-vch.de | Enables low-cost, large-area fabrication techniques like printing. |

Non-linear Optics (NLO) Chromophores and Devices

Non-linear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical switching, signal processing, and multidimensional data storage. researchgate.net The NLO response of a material is related to its ability to alter the properties of light passing through it, and in organic molecules, this is often associated with a large first-order hyperpolarizability (β). usp.br

The design of organic molecules with significant NLO properties often involves creating a "push-pull" system, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated bridge. rsc.org This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for generating a strong NLO response.

While specific experimental measurements of the first-order hyperpolarizability of this compound are not widely reported, its molecular structure possesses features that suggest potential for NLO applications. The indolizine core can act as an electron-rich π-system, and the phenyl substituents can be functionalized with donor or acceptor groups to create the desired push-pull architecture.

Density Functional Theory (DFT) is a powerful computational tool used to predict the NLO properties of molecules. uobasrah.edu.iqrsc.org Such calculations can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a molecule. scirp.org A DFT study of this compound and its derivatives could elucidate the relationship between their structure and NLO response, guiding the synthesis of new, highly efficient NLO chromophores for use in next-generation photonic devices.

| NLO Property | Computational Prediction Method | Structural Feature in this compound |

| First-Order Hyperpolarizability (β) | Density Functional Theory (DFT) calculations. scirp.org | The π-conjugated indolizine core can be functionalized with donor and acceptor groups to induce a strong charge-transfer character. |

| Dipole Moment (μ) | Calculated from the ground-state electron distribution using DFT. researchgate.net | Asymmetric substitution on the this compound scaffold can lead to a significant ground-state dipole moment. |

| Polarizability (α) | Determined by the response of the molecular electron cloud to an external electric field, calculated via DFT. researchgate.net | The extended π-electron system of this compound results in a highly polarizable structure. |

Fluorescent Probes and Markers for Chemical Biology Investigations

The indolizine scaffold has been identified as a valuable core structure for the development of novel fluorescent probes for a wide range of applications in chemical biology. mdpi.com These probes are instrumental in visualizing cellular processes and detecting specific analytes within complex biological systems. The favorable photophysical properties of indolizine derivatives, such as high fluorescence quantum yields and tunable emission wavelengths, make them particularly well-suited for these tasks. nih.gov

A notable example of an indolizine-based fluorescent platform is "Seoul-Fluor," which is built on a 9-aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one core skeleton. mdpi.com This system allows for the systematic tuning of the emission wavelength from blue to orange by modifying the electronic properties of substituents at various positions on the indolizine ring. mdpi.com This tunability is crucial for developing probes for multicolor imaging and for matching the probe's spectral properties to the available excitation sources and detectors.

The intramolecular charge transfer (ICT) process is a key mechanism that can be exploited in the design of indolizine-based fluorescent sensors. mdpi.com By incorporating electron-donating and electron-withdrawing groups into the molecular structure, probes can be created that exhibit a change in their fluorescence properties in response to changes in their local environment, such as pH. mdpi.com This makes this compound a highly attractive starting point for the rational design of sophisticated fluorescent tools for chemical biology.

Fluorescent labeling of biomolecules is a powerful technique for studying their localization, dynamics, and interactions within living cells. The development of small, biocompatible, and photostable fluorescent labels is a key goal in this field. The indolizine core, as exemplified by the Seoul-Fluor platform, offers a versatile scaffold for creating such labels. acs.org

For a fluorescent dye to be useful for biomolecular labeling, it must possess a chemical handle that allows for its covalent attachment to the target biomolecule without significantly perturbing the dye's photophysical properties or the biomolecule's function. acs.org In the case of indolizine-based fluorophores, substituents can be introduced at positions that are electronically orthogonal to the fluorescent core, thereby serving as functional handles for bioconjugation. acs.org

The small size and drug-like lipophilicity of some indolizine-based fluorophores make them suitable for penetrating cell membranes and labeling intracellular targets. semanticscholar.org For instance, derivatives of a related 1,2-dihydropyrrolo[3,4-b]indolizin-3-one core have been successfully used in immunofluorescence to visualize cellular compartments in HeLa cells. semanticscholar.org This demonstrates the potential of the broader class of indolizine-based compounds, including derivatives of this compound, to be developed into a new generation of fluorescent probes for specific and effective biomolecular labeling.

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence output. mdpi.com The design of these sensors typically involves the integration of a fluorophore with a recognition unit (receptor) that selectively binds to the target analyte. The indolizine framework is an excellent platform for the construction of such chemosensors. mdpi.com

The development of indolizine-based fluorescent pH sensors is a prime example of this application. mdpi.com By exploiting the intramolecular charge transfer (ICT) mechanism, the fluorescence emission of these sensors can be made to respond to changes in proton concentration. For example, an indolizine derivative bearing an N,N-dimethylamino group as an electron donor can exhibit a significant red shift in its emission spectrum due to ICT. mdpi.com This property can be harnessed to create a ratiometric or "turn-on" fluorescence response to pH changes.

Beyond pH sensing, the versatile chemistry of the indolizine ring allows for the incorporation of various recognition moieties for the detection of other important analytes, such as metal ions or small molecules. The high sensitivity and selectivity of fluorescence-based detection make this compound-based chemosensors a promising avenue for the development of new analytical tools for environmental monitoring, clinical diagnostics, and biological research. semanticscholar.org

Advanced Functional Dyes

Indolizine derivatives, particularly this compound, have garnered significant attention as core structures for advanced functional dyes. Their inherent fluorescence and π-conjugated system make them ideal candidates for a range of applications, including as electroluminescent materials for optoelectronic devices. chim.it The unique photophysical properties of these compounds can be finely tuned by introducing various functional groups to the this compound backbone, leading to the development of novel materials with specific characteristics. sci-hub.se

Research has focused on synthesizing a series of new fluorescent materials using this compound as the central moiety. In one study, various modifying groups such as triphenylamine, phenylcarbazole, dimethylfluorene, and diphenylfluorene were attached to a 2-(4-bromophenyl)-1-phenyl-indolizine core through a palladium-catalyzed Suzuki-Miyaura reaction. sci-hub.se This derivatization enhances the thermal and electrochemical properties of the parent compound, making the resulting dyes more suitable for use in devices like organic light-emitting diodes (OLEDs). sci-hub.senih.gov

The photophysical properties of these synthesized this compound derivatives have been extensively studied. The compounds typically exhibit strong blue emission, with wavelengths around 450 nm. sci-hub.senih.gov A key advantage of these dyes is that their emission wavelength is not significantly affected by solvent polarity or the physical state (liquid vs. solid film), which is a crucial property for consistent performance in electronic devices. sci-hub.se

The thermal stability of these materials is a critical factor for the lifetime and efficiency of OLEDs, as devices can experience Joule heating during operation. sci-hub.se Studies have shown that attaching substituents to the this compound core significantly enhances thermal stability. sci-hub.senih.gov For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have demonstrated that these derivatives possess improved thermal properties compared to the unsubstituted this compound. sci-hub.se

The electrochemical properties, investigated through cyclic voltammetry, further support the potential of these derivatives as blue fluorescent emitting materials in OLEDs. sci-hub.se The combination of desirable photophysical, electrochemical, and thermal characteristics makes this compound-based compounds a promising class of advanced functional dyes. sci-hub.senih.gov

Table 1: Photophysical Properties of this compound Derivatives in Dichloromethane Solution

| Compound | Modifying Group | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φf) |

| 1 | None | 315, 396 | 451 | 55 | 0.54 |

| 2 | Triphenylamine | 316, 401 | 453 | 52 | 0.60 |

| 3 | Phenylcarbazole | 317, 399 | 452 | 53 | 0.57 |

| 4 | Dimethylfluorene | 318, 400 | 452 | 52 | 0.53 |

| 5 | Diphenylfluorene | 318, 400 | 452 | 52 | 0.55 |

Data sourced from studies on new blue-emitting materials based on the this compound core. sci-hub.se

Molecular Engineering and Structure Property Relationship Paradigms for 1,2 Diphenylindolizine

Impact of Substituent Effects on Electronic Configuration and Photophysical Performance

The electronic configuration and subsequent photophysical behavior of 1,2-diphenylindolizine are highly sensitive to the nature and position of substituents on its aromatic rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission properties of the molecule.

For instance, the strategic placement of substituents can modulate the intramolecular charge transfer (ICT) character of the excited state. In many N-heterocyclic compounds, EDGs tend to increase the HOMO energy level, while EWGs lower the LUMO energy level. This modification of the frontier molecular orbitals directly impacts the energy band gap. A smaller band gap typically leads to a bathochromic (red) shift in both the absorption and emission spectra, while a larger band gap results in a hypsochromic (blue) shift.

Research on blue-emitting materials derived from this compound has demonstrated that the introduction of various substituents can result in band gaps ranging from 3.1 to 3.4 eV. nih.gov These derivatives exhibit emission wavelengths around 450 nm, indicating their potential for use in organic light-emitting devices (OLEDs). nih.gov The specific substituents play a crucial role in determining the precise emission color and quantum efficiency.

A study on substituted indole-boron difluoride fluorochromes, which share some structural similarities with indolizine (B1195054) systems, observed a gradual bathochromic shift in both absorption and emission wavelengths as the substituent was changed from an electron-withdrawing to an electron-donating group. digitellinc.com This principle is broadly applicable to conjugated aromatic systems like this compound.

The following table summarizes the photophysical properties of several this compound derivatives, illustrating the impact of different substituents:

| Derivative | Substituent | Absorption Max (nm) | Emission Max (nm) | Band Gap (eV) |

| 1 | Unsubstituted | 350 | 445 | 3.20 |

| 2 | 4,4'-di-tert-butyl | 352 | 448 | 3.18 |

| 3 | 4,4'-dimethoxy | 358 | 455 | 3.10 |

| 4 | 4,4'-dicyano | 345 | 440 | 3.40 |

Note: The data in this table is illustrative and compiled from various sources on substituted indolizine and related heterocyclic systems for comparative purposes.

Rational Design Principles for Tunable Optical Properties

The ability to rationally design this compound derivatives with predictable and tunable optical properties is a cornerstone of their development for specific applications. The core principle lies in the controlled manipulation of the π-conjugated system through the introduction of specific functional groups.

Key design strategies include:

Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for example, by adding further aromatic rings, generally leads to a red shift in the absorption and emission spectra. This is due to the delocalization of electrons over a larger area, which lowers the energy of the molecular orbitals and reduces the HOMO-LUMO gap.

Donor-Acceptor (D-A) Architecture: Creating a D-A structure within the molecule by introducing strong electron-donating and electron-withdrawing groups at opposite ends of the conjugated system can induce strong intramolecular charge transfer. This often results in compounds with large Stokes shifts and high fluorescence quantum yields.

Steric Hindrance: Introducing bulky substituents can induce a twist in the molecular backbone. This can disrupt π-conjugation, leading to a blue shift in the emission. Conversely, in some cases, it can prevent intermolecular interactions and reduce aggregation-caused quenching, thereby enhancing emission in the solid state.

The synthesis of new blue-emitting materials based on this compound often involves microwave-assisted Suzuki coupling reactions to introduce various aryl groups. nih.gov This synthetic flexibility allows for a systematic investigation of structure-property relationships and the fine-tuning of emission wavelengths.

Strategies for Enhancing Thermal and Photochemical Stability in Derivatives

For practical applications in devices like OLEDs, the thermal and photochemical stability of the materials are of paramount importance. Unsubstituted this compound can be susceptible to degradation under prolonged exposure to heat and UV radiation. Several strategies have been developed to enhance the robustness of its derivatives.

Introduction of Bulky Substituents: The incorporation of sterically demanding groups, such as tert-butyl, can shield the reactive sites of the molecule and prevent close packing in the solid state. This can inhibit intermolecular reactions that lead to degradation.

Increasing Molecular Rigidity: Creating a more rigid molecular structure can reduce the likelihood of non-radiative decay pathways and photochemical reactions that are facilitated by molecular vibrations and rotations.

Cross-linking and Polymerization: Incorporating the this compound chromophore into a polymer backbone or a cross-linked network can significantly enhance its thermal stability and morphological integrity.

Studies have shown that indolizine derivatives can exhibit an enhanced thermal stability, with an increase in melting temperature of over 100 °C compared to the parent this compound. nih.gov This improvement is crucial for the fabrication of stable and long-lasting electronic devices.